16-Methylheptadecanoic acid
Overview
Description
16-Methylheptadecanoic acid is a specific chemical compound whose detailed studies, including synthesis, molecular structure, and properties, are crucial in understanding its chemical behavior and potential applications. Although direct studies on this compound are scarce, insights can be gained from research on similar fatty acids and synthetic methodologies.
Synthesis Analysis
Research on synthesis methods for complex molecules like 16-Methylheptadecanoic acid often focuses on efficiency and selectivity. A notable approach is the asymmetric synthesis of α-amino acids, which provides insights into synthesizing molecules with specific configurations (Aceña, Sorochinsky, & Soloshonok, 2012). While not directly related to 16-Methylheptadecanoic acid, the principles of asymmetric synthesis could be applicable.
Molecular Structure Analysis
Understanding the molecular structure is fundamental for predicting the behavior and reactivity of compounds like 16-Methylheptadecanoic acid. Techniques and insights from studies on similar molecules can be useful. For example, research on the brain's serotonergic system using labeled α-methyl-l-tryptophan offers a glimpse into how molecular structures impact biological systems (Diksic & Young, 2001).
Chemical Reactions and Properties
The reactivity and chemical properties of molecules like 16-Methylheptadecanoic acid can be inferred from studies on related compounds. The review on biomass-derived levulinic acid highlights the versatility and reactivity of carboxylic acids in drug synthesis, providing a context for understanding how 16-Methylheptadecanoic acid might behave in chemical reactions (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of chemical compounds are crucial for their practical applications. While specific studies on 16-Methylheptadecanoic acid are not available, general methodologies for analyzing chemical compounds' physical properties can be found in the literature. The review on process synthesis outlines how chemical engineers select and connect components to create chemical processes, which includes considerations of physical properties (Nishida, Stephanopoulos, & Westerberg, 1981).
Chemical Properties Analysis
Chemical properties are informed by both the molecular structure and potential chemical reactions. Insights into the synthesis and applications of polyglycolic acid, for instance, provide information on how chemical properties influence biomedical applications, which could be relevant for understanding the applications of 16-Methylheptadecanoic acid (Budak, Sogut, & Sezer, 2020).
Scientific Research Applications
Application 1: Hair Barrier Recovery
- Scientific Field : Chemical Biology, Physical Chemistry, Biophysical Chemistry, Lipids .
- Summary of the Application : 16-Methylheptadecanoic acid (16-MHA) has been used in a biomimetic approach to restore the lipid barrier on human hair, which is essential for defense against aging and environmental stresses . The primary component of this lipid barrier is 18-methyleicosanoic acid (18-MEA), which provides hydrophobic properties and protective benefits . Since 18-MEA cannot be regenerated once damaged, it is critical to develop technology that can permanently bind alternative materials to hair .
- Methods of Application or Experimental Procedures : Once it was determined that 18-MEA was removed from the hair using X-ray photoelectron spectroscopy (XPS), pentaerythritol tetraisoosterate (PTIS) was hydrolyzed and observed via gas chromatography/mass spectrometry (GC/MS) to confirm that mimic 18-MEA, 16-MHA was obtained at pH 4 or lower . The 16-MHA was bioconjugated to damaged hair from which 18-MEA was removed via a carbodiimide reaction using polycarbodiimide .
- Results or Outcomes : Time-of-flight secondary ion mass spectrometry (TOF-SIMS) confirmed that 16-MHA remained on the surface of bioconjugated hair even after washing . Observation of the endothermic reaction of moisture in the hair using a differential scanning calorimeter (DSC) and evaluation of the moisture content confirmed that the hair bioconjugated with 16-MHA exhibited similar physical properties to virgin hair . This biomimetic approach has been demonstrated to restore both external structural integrity and internal moisture homeostasis .
Application 2: Metal Processing and Machinery
- Scientific Field : Industrial Chemistry, Mechanical Engineering .
- Summary of the Application : 16-Methylheptadecanoic acid is used as a lubricant in the field of metal processing and machinery . It is particularly suitable for the processing of active metals such as aluminum and magnesium .
- Results or Outcomes : The use of 16-Methylheptadecanoic acid as a lubricant can lead to smoother operation of machinery and less wear and tear on metal parts .
Application 3: Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : 16-Methylheptadecanoic acid is used in organic synthesis, specifically in the preparation of 16-Methylheptadecanoic acid esters .
- Results or Outcomes : The outcome of this application is the production of 16-Methylheptadecanoic acid esters, which can be used in various other chemical reactions or applications .
Application 4: Additive in Various Products
- Scientific Field : Industrial Chemistry .
- Summary of the Application : 16-Methylheptadecanoic acid is often used as an additive in various products such as softeners, plasticizers, lubricants, and adhesives . It can also be used in the preparation of products like resins, paints, inks, lubricating oils, candles, and perfumes .
- Results or Outcomes : The use of 16-Methylheptadecanoic acid as an additive can improve the properties of the final product, such as its flexibility, lubricity, adhesion, and fragrance .
Application 5: Pet Care Products
- Scientific Field : Industrial Chemistry, Pet Care .
- Summary of the Application : 16-Methylheptadecanoic acid is used as a detergent and emulsifier in pet care products .
- Results or Outcomes : The use of 16-Methylheptadecanoic acid as a detergent and emulsifier can improve the cleaning effectiveness of pet care products and provide better care for pets .
Application 6: Preparation of Various Products
- Scientific Field : Industrial Chemistry .
- Summary of the Application : 16-Methylheptadecanoic acid is used in the preparation of various products such as resins, paints, inks, lubricating oils, candles, and perfumes .
- Results or Outcomes : The use of 16-Methylheptadecanoic acid in the preparation of these products can enhance their properties and effectiveness .
properties
IUPAC Name |
16-methylheptadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFQFKRPWOURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040790 | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
16-Methylheptadecanoic acid | |
CAS RN |
2724-58-5, 30399-84-9 | |
Record name | Isostearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-methylheptadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-METHYLHEPTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.5 °C | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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